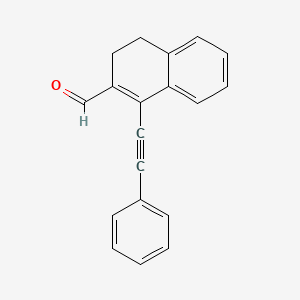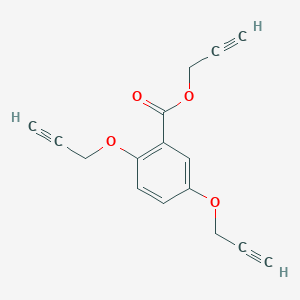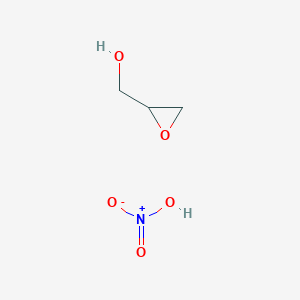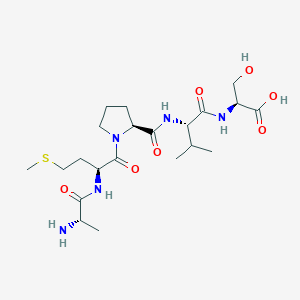![molecular formula C37H30O5 B12549920 7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one CAS No. 848617-01-6](/img/structure/B12549920.png)
7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes multiple benzyloxy groups and a benzopyran core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2,4-bis(benzyloxy)aniline: This intermediate can be synthesized by reacting 2,4-dihydroxyaniline with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the benzopyran core: The intermediate is then subjected to cyclization reactions to form the benzopyran core. This step often involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product.
Introduction of the benzyloxy groups: The final step involves the introduction of benzyloxy groups at specific positions on the benzopyran core. This can be achieved through nucleophilic substitution reactions using benzyl bromide or benzyl chloride as the benzylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzopyran core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride or benzyl bromide in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
科学研究应用
Chemistry
In chemistry, 7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antioxidant, anti-inflammatory, or anticancer activities, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it valuable for various industrial applications.
作用机制
The mechanism of action of 7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: It may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Modulating signaling pathways: The compound may influence signaling pathways involved in cellular processes such as proliferation, apoptosis, or inflammation.
Antioxidant activity: It may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
相似化合物的比较
Similar Compounds
2,4-bis(benzyloxy)aniline: A precursor in the synthesis of the target compound, with similar benzyloxy groups but lacking the benzopyran core.
4’-Benzyloxy-2-bromopropiophenone: Another benzyloxy-containing compound used as an intermediate in organic synthesis.
Uniqueness
7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one is unique due to its specific combination of benzyloxy groups and the benzopyran core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
848617-01-6 |
|---|---|
分子式 |
C37H30O5 |
分子量 |
554.6 g/mol |
IUPAC 名称 |
3-[2,4-bis(phenylmethoxy)phenyl]-4-methyl-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C37H30O5/c1-26-32-19-17-31(40-24-28-13-7-3-8-14-28)22-35(32)42-37(38)36(26)33-20-18-30(39-23-27-11-5-2-6-12-27)21-34(33)41-25-29-15-9-4-10-16-29/h2-22H,23-25H2,1H3 |
InChI 键 |
PJHUCWFFFBJAAN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)C4=C(C=C(C=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Methoxynaphtho[2,3-b]thiophene-4,9-dione](/img/structure/B12549855.png)






![6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine](/img/structure/B12549897.png)

![1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B12549915.png)
![2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B12549916.png)

